Trimazosin hydrochloride anhydrous is classified under the following categories:
It is recognized in various pharmacopoeias and databases, including DrugBank, where it is assigned the DrugBank Accession Number DB09206 .
The synthesis of Trimazosin hydrochloride typically involves multi-step organic reactions that include:
The synthesis process is detailed in various pharmaceutical literature, emphasizing standard laboratory techniques such as refluxing, crystallization, and chromatography for purification .
The molecular structure of Trimazosin hydrochloride can be represented by its IUPAC name, which is 2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate. The compound features several functional groups that contribute to its pharmacological activity.
The structure includes a piperazine ring, methoxy groups, and a quinazoline moiety which are pivotal for its biological activity .
Trimazosin hydrochloride undergoes various chemical reactions pertinent to its pharmacological function:
These reactions are significant in understanding the stability and reactivity of Trimazosin hydrochloride in biological systems .
Trimazosin hydrochloride functions primarily as an alpha-1 adrenergic antagonist. Its mechanism involves:
Clinical studies have shown that Trimazosin can significantly lower blood pressure without causing reflex tachycardia, a common side effect associated with other antihypertensives .
These properties are crucial for understanding the bioavailability and pharmacokinetics of Trimazosin hydrochloride .
Trimazosin hydrochloride anhydrous has several applications in clinical settings:
Research continues into its potential uses in other conditions related to sympathetic nervous system modulation .
Trimazosin hydrochloride exists in distinct solid-state forms, with significant differences in molecular composition between anhydrous and hydrated forms:
The weight differential of ~18 g/mol arises from the inclusion of a water molecule in the monohydrate structure. This hydration significantly impacts crystallinity and stability, as the water molecule integrates into the crystal lattice via hydrogen bonding. The anhydrous form’s lower molecular weight correlates with altered physicochemical properties, including solubility and melting behavior (dec. 166-169°C for hydrate vs. higher thermal stability in anhydrous) [7] [10].
Table 1: Molecular Parameters of Trimazosin Hydrochloride Forms
Property | Anhydrous Form | Monohydrate Form |
---|---|---|
Molecular Formula | C₂₀H₃₀ClN₅O₆ | C₂₀H₃₂ClN₅O₇ |
Molecular Weight (g/mol) | 471.94 | 489.95 |
CAS Number | 35795-17-6 | 53746-46-6 |
Key Identifier (UNII) | - | 827T79ILE7 |
Trimazosin hydrochloride anhydrous is achiral due to the absence of stereogenic centers and symmetric functional groups. Spectroscopic and crystallographic analyses confirm no detectable optical activity in its solid state [1] [5]. This property is consistent across quinazoline-based alpha-blockers like prazosin, where the piperazine ring adopts variable conformations (chair or twisted boat) without inducing chirality [3]. Computational studies (e.g., DFT calculations) indicate minimal energy differences (~10 kJ/mol) between conformational isomers of the piperazine moiety, further supporting conformational flexibility without enantiomeric separation [3].
Standardized molecular descriptors for Trimazosin hydrochloride anhydrous:
COC1=C(OC)C(OC)=C2N=C(NC(=N)C2=C1)N1CCN(CC1)C(=O)OCC(C)(C)O.Cl
[5] [7] KJZWJYNJYOFTNQ-UHFFFAOYSA-N
(anhydrous) [2] The piperazine ring exhibits conformational flexibility, as observed in analogous compounds like prazosin hydrochloride. X-ray diffraction studies of related quinazolines reveal that protonation of the piperazine nitrogen stabilizes the twisted boat conformation in crystalline salts, whereas free bases prefer a chair conformation [3]. This conformational duality impacts solid-state packing and hydrogen-bonding networks. For Trimazosin, the low silanol activity reverse-phase HPLC retention (logP = 0.831) suggests moderate hydrophobicity consistent with its flexible carboxylate ester side chain [2].
Trimazosin shares a quinazoline core with antihypertensive agents like prazosin but features distinct substitutions:
Table 2: Structural Comparison with Key Quinazoline Derivatives
Compound | Quinazoline Substituents | Piperazine Moiety | Molecular Weight (Base) |
---|---|---|---|
Trimazosin | 4-Amino-6,7,8-trimethoxy | 2-Hydroxy-2-methylpropyl carboxylate | 435.48 g/mol |
Prazosin | 4-Amino-6,7-dimethoxy | 2-Furoyl | 419.44 g/mol |
Key differences include:
Crystallographic studies of prazosin polymorphs (α, β, γ, δ, ε) highlight challenges in cultivating diffraction-quality Trimazosin crystals, though synchrotron-based methods offer potential for future structural resolution [3].
Appendix: Compound Nomenclature
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7